molecular formula C25H25N7OS2 B11422860 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide

Cat. No.: B11422860
M. Wt: 503.6 g/mol
InChI Key: WWHUPVQYWLFGDS-UHFFFAOYSA-N
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Description

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide is a complex organic compound that belongs to the class of triazinoindoles and thiadiazines. This compound is notable for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide involves multiple steps, starting with the preparation of the triazinoindole and thiadiazine precursors. The triazinoindole can be synthesized through a cyclization reaction involving ethyl hydrazine and indole derivatives . The thiadiazine moiety is typically prepared via the reaction of thiosemicarbazide with aromatic aldehydes . The final step involves coupling these two intermediates under specific conditions, such as the presence of a base and a suitable solvent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

Mechanism of Action

The mechanism of action of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide apart is its combination of triazinoindole and thiadiazine moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H25N7OS2

Molecular Weight

503.6 g/mol

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

InChI

InChI=1S/C25H25N7OS2/c1-4-20(23(33)27-24-30-28-18(14-34-24)16-12-10-15(3)11-13-16)35-25-26-22-21(29-31-25)17-8-6-7-9-19(17)32(22)5-2/h6-13,20H,4-5,14H2,1-3H3,(H,27,30,33)

InChI Key

WWHUPVQYWLFGDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NC4=C(C5=CC=CC=C5N4CC)N=N3

Origin of Product

United States

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